Hydroxyaluminium diformate
Description
Potassium diformate (KDF; CAS 20642-05-1) is a salt of formic acid, composed of one potassium ion and two formate molecules. Its molecular formula is CHKO₂·CHKO₂ . It is widely used as an acidifier in animal feed to enhance growth performance, improve nutrient digestibility, and suppress pathogenic bacteria in livestock and aquaculture . Authorized by regulatory bodies like EFSA, KDF is permitted in pig feed (up to 18,000 mg/kg for weaned piglets) and raw fish preservation (up to 9,000 mg/kg) .
Properties
CAS No. |
51575-25-8 |
|---|---|
Molecular Formula |
C2H4AlO5 |
Molecular Weight |
135.03 g/mol |
InChI |
InChI=1S/2CH2O2.Al.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 |
InChI Key |
NJSTXPGXDURZQP-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)O[Al]OC=O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyaluminum diformate can be synthesized through the reaction of aluminum hydroxide with formic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Al(OH)3+2HCOOH→C2H3AlO5+2H2O
Industrial Production Methods
In industrial settings, the production of hydroxyaluminum diformate involves the use of high-purity aluminum hydroxide and formic acid. The reaction is carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydroxyaluminum diformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert hydroxyaluminum diformate into different aluminum compounds.
Substitution: It can participate in substitution reactions where the formate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include aluminum oxide, aluminum hydroxide, and substituted aluminum compounds .
Scientific Research Applications
Hydroxyaluminum diformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential use in medical treatments, including its role as an adjuvant in vaccines.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of hydroxyaluminum diformate involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes through its aluminum component .
Comparison with Similar Compounds
Sodium Diformate (NaDF)
- Chemical Structure: Sodium diformate (NaDF) contains two formate groups bonded to a sodium ion.
- Efficacy in Swine: In nursery pigs, 1.2% NaDF improved gain-to-feed ratio (G:F) by 4–7% during early growth phases, comparable to KDF . However, NaDF’s benefits in finishing pigs were observed later (after day 60), whereas KDF improved average daily gain (ADG) primarily in early grower phases .
Calcium Formate
Ethylene Diformate (EDF)
- Applications: Primarily used as a solvent or plasticizer in polymer production.
Magnesium Formate
- Role: Limited to niche industrial applications (e.g., catalysis). No documented use in animal feed or growth promotion .
Key Research Findings
Swine Nutrition
Antimicrobial Effects
- KDF reduces Salmonella and E. coli in feed by lowering gut pH and increasing lactic acid concentrations .
- NaDF’s antimicrobial mechanism is understudied but likely shares similarities with KDF .
Critical Analysis of Contradictions and Gaps
- Survival Rate Variability : KDF’s efficacy in fish ranged from 46% to 100%, likely due to species-specific differences in tolerance and digestion .
- Structural Specificity : The superior performance of NaDF over calcium blends underscores the importance of formate group configuration .
- Research Gaps: Limited data on NaDF in aquaculture and long-term swine trials .
Q & A
Q. What are the standard protocols for synthesizing hydroxyaluminium diformate, and how can purity be validated?
this compound synthesis typically involves controlled reactions between aluminum hydroxides and formic acid under specific pH and temperature conditions. For purity validation, employ techniques like X-ray diffraction (XRD) for crystallinity analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify aluminum content. Titration methods may also assess free formate ions .
Q. Which characterization techniques are critical for distinguishing this compound from related aluminum-formate complexes?
Key techniques include:
- Thermogravimetric analysis (TGA) : To study thermal decomposition patterns.
- Nuclear magnetic resonance (NMR) : For structural elucidation of aluminum coordination.
- Elemental analysis : To verify stoichiometric ratios of Al, C, and O. Cross-referencing data with known spectra of analogs (e.g., potassium diformate) helps resolve ambiguities .
Q. How should researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?
Use a factorial design to test variables such as humidity, temperature, and pH. For example:
| Variable | Test Range | Measurement Metric |
|---|---|---|
| Temperature | 25°C–60°C | Mass loss via TGA |
| pH | 3–9 | Solubility and precipitate analysis |
| Replicates (n ≥ 3) and statistical tools like ANOVA ensure robustness . |
Advanced Research Questions
Q. What mechanisms underlie this compound’s antimicrobial activity, and how can conflicting data on pathogen inhibition be resolved?
Proposed mechanisms include pH modulation, disruption of microbial cell membranes, and chelation of essential metal ions. To resolve contradictions in efficacy:
Q. How can researchers optimize this compound for sustained-release applications in biomedical or agricultural contexts?
Encapsulation in biodegradable polymers (e.g., polylactic acid) or mesoporous silica microspheres enhances controlled release. Parameters to optimize:
Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s toxicity in aquatic models?
Apply multivariate analysis to isolate confounding factors (e.g., water hardness, organic matter). Use species-specific toxicity thresholds (e.g., LC50 for fish) and read-across methodologies from potassium diformate studies to infer safety profiles. Bayesian modeling improves predictive accuracy with limited datasets .
Q. How does this compound interact with organic ligands in soil systems, and what analytical methods capture these dynamics?
Employ synchrotron-based X-ray absorption spectroscopy (XAS) to study ligand exchange at aluminum centers. Coupled with ion chromatography, this reveals competition between formate and natural ligands (e.g., humic acids). Isothermal titration calorimetry (ITC) quantifies binding affinities .
Methodological Guidance for Data Interpretation
Q. What strategies mitigate biases in this compound’s bioactivity studies?
- Blinding : Assign treatment groups randomly and blind analysts to sample identities.
- Negative controls : Include untreated and carrier-only groups.
- Reproducibility checks : Collaborate with independent labs to validate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
